- Partial reduction of the double bond in 2-hexenoic acid by lithium aluminum hydride, Journal of the American Chemical Society, 1951, 73, 2366-7

Cas no 928-94-9 (cis-2-Hexen-1-ol)

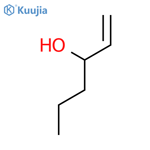

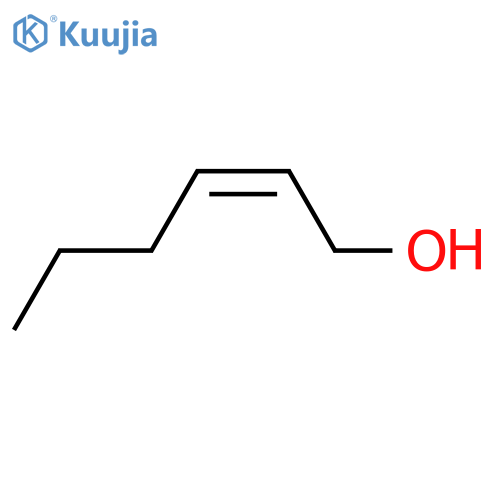

cis-2-Hexen-1-ol structure

商品名:cis-2-Hexen-1-ol

cis-2-Hexen-1-ol 化学的及び物理的性質

名前と識別子

-

- cis-hex-2-en-1-ol

- cis-2-Hexen-1-ol

- (Z)-2-Hexen-1-ol

- cis-1-Hydroxy-2-hexene

- (Z)-2-Hexenol

- cis-2-Hexenol

- cis-beta,gamma-Hexenol

- (2Z)-2-Hexen-1-ol (ACI)

- 2-Hexen-1-ol, (Z)- (8CI)

- (Z)-1-Hydroxy-2-hexene

- cis-β,γ-Hexenol

- trans-2-Hexenol

- 2-hexenol

- 2-Hexen-1-ol

- 3-propylallyl alcohol

- hex-2-en-1-ol

-

- MDL: MFCD00063209

- インチ: 1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4-

- InChIKey: ZCHHRLHTBGRGOT-PLNGDYQASA-N

- ほほえんだ: C(=C/CO)/CCC

- BRN: 1719708

計算された属性

- せいみつぶんしりょう: 100.088815g/mol

- ひょうめんでんか: 0

- XLogP3: 1.4

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 3

- どういたいしつりょう: 100.088815g/mol

- 単一同位体質量: 100.088815g/mol

- 水素結合トポロジー分子極性表面積: 20.2Ų

- 重原子数: 7

- 複雑さ: 48.1

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.847 g/mL at 25 °C(lit.)

- ゆうかいてん: 59.63°C

- ふってん: 166 °C(lit.)

- フラッシュポイント: 華氏温度:138.2°f

摂氏度:59°c - 屈折率: n20/D 1.441(lit.)

- ようかいど: 微溶性(14 g/l)(25ºC)、

- あんていせい: Stable. Flammable. Incompatible with strong oxidizing agents, strong acids.

- PSA: 20.23000

- LogP: 1.33500

- FEMA: 3924 | (Z)-2-HEXEN-1-OL

- ようかいせい: 未確定

cis-2-Hexen-1-ol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226-H319

- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 1987C 3 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 36

- セキュリティの説明: 26

- 福カードFコード:10-23

- RTECS番号:MP8395000

-

危険物標識:

- 危険レベル:3

- ちょぞうじょうけん:かねんりょういき

- 包装グループ:III

- TSCA:Yes

cis-2-Hexen-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K83056-5ml |

CIS-2-HEXEN-1-OL |

928-94-9 | 97% | 5ml |

$200 | 2023-09-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13734-25g |

cis-2-Hexen-1-ol, 94%, remainder mainly trans isomer |

928-94-9 | 94% | 25g |

¥1774.00 | 2023-04-19 | |

| abcr | AB117032-25 g |

cis-2-Hexen-1-ol, 90%; . |

928-94-9 | 90% | 25 g |

€165.00 | 2023-07-20 | |

| TRC | H293635-10g |

cis-2-Hexen-1-ol |

928-94-9 | 10g |

$ 138.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153482-5ml |

cis-2-Hexen-1-ol |

928-94-9 | >93.0%(GC) | 5ml |

¥391.90 | 2023-09-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-239562-5 g |

cis-2-Hexen-1-ol, |

928-94-9 | ≥94% | 5g |

¥308.00 | 2023-07-10 | |

| Cooke Chemical | T9122430-25mL |

cis-2-Hexen-1-ol |

928-94-9 | >93.0%(GC) | 25ml |

RMB 920.00 | 2023-09-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0751-5ml |

cis-2-Hexen-1-ol |

928-94-9 | >93.0%(GC) | 5ml |

¥350.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0751-25ml |

cis-2-Hexen-1-ol |

928-94-9 | 92.0%(GC) | 25ml |

¥1150.0 | 2022-06-10 | |

| TRC | H293635-1g |

cis-2-Hexen-1-ol |

928-94-9 | 1g |

$ 58.00 | 2023-09-07 |

cis-2-Hexen-1-ol 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 min, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 min, 0 °C

リファレンス

- Remote Stereocenter through Amide-Directed, Rhodium-Catalyzed Enantioselective Hydroboration of Unactivated Internal Alkenes, Journal of the American Chemical Society, 2022, 144(29), 13071-13078

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; rt

リファレンス

- Enantiocontrolled Synthesis of Polychlorinated Hydrocarbon Motifs: A Nucleophilic Multiple Chlorination Process Revisited, Journal of Organic Chemistry, 2009, 74(2), 696-702

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Methanol ; 0 °C

1.2 Reagents: Ethylenediamine ; 15 min, 0 °C

1.3 Reagents: Hydrogen ; 4 h, rt

1.2 Reagents: Ethylenediamine ; 15 min, 0 °C

1.3 Reagents: Hydrogen ; 4 h, rt

リファレンス

- Construction of Chemical Libraries of Volatile Compounds by Combinatorial Synthesis of Homologous Mixtures: Alk-4-en-1-ols, Alk-4-enals and Methyl Alk-4-enoates, Chemistry & Biodiversity, 2023, 20(2),

合成方法 7

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 1 h, -78 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized, -78 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized, -78 °C

リファレンス

- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies, ACS Pharmacology & Translational Science, 2023, 6(1), 181-194

合成方法 8

はんのうじょうけん

1.1 Catalysts: Copper , Titania (copper-modified) Solvents: Isopropanol ; 3 h, 298 K

リファレンス

- Copper-Modified Titanium Dioxide: A Simple Photocatalyst for the Chemoselective and Diastereoselective Hydrogenation of Alkynes to Alkenes under Additive-Free Conditions, ChemCatChem, 2016, 8(12), 2019-2022

合成方法 9

はんのうじょうけん

1.1 Reagents: Formic acid Catalysts: Quinuclidine , Gold (amino-functionalized silica-supported) Solvents: Acetone ; 15 h, 60 °C

リファレンス

- Gold-amine cooperative catalysis for reductions and reductive aminations using formic acid as hydrogen source, Applied Catalysis, 2020, 267,

合成方法 10

はんのうじょうけん

1.1 Reagents: Piperazine , Hydrogen Catalysts: Gold (poly(vinyl alc.) stabilized and carbon supported) Solvents: Ethanol ; 24 h, 6 bar, 80 °C

リファレンス

- Piperazine-promoted gold-catalyzed hydrogenation: the influence of capping ligands, Catalysis Science & Technology, 2020, 10(7), 1996-2003

合成方法 11

合成方法 12

はんのうじょうけん

リファレンス

- Efficient and regiocontrolled nickel(II)-catalyzed alkylation of 2-alkyl-1,3-dioxep-4-enes by Grignard reagents: a simple route to allylic alcohols, Gazzetta Chimica Italiana, 1992, 122(1), 45-50

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium borohydride Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: 2-Methyltetrahydrofuran ; 5 min, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Eco-friendly stereoselective reduction of α,β-unsaturated carbonyl compounds by Er(OTf)3/NaBH4 in 2-MeTHF, Tetrahedron, 2015, 71(7), 1132-1135

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Triethyl phosphite , Gold Solvents: Isopropanol ; 30 h, 8 bar, 100 °C

リファレンス

- Clean protocol for deoxygenation of epoxides to alkenes via catalytic hydrogenation using gold, Catalysis Science & Technology, 2021, 11(1), 312-318

合成方法 15

合成方法 16

はんのうじょうけん

リファレンス

- Synthesis of regioselectively deuterated cyclopropanes, Synthetic Communications, 1996, 26(17), 3257-3265

合成方法 17

合成方法 18

はんのうじょうけん

リファレンス

- On the hydrozirconation of 4,4-dimethyl-2-oxazolines of some α,β-, β,γ- and γ,δ-unsaturated fatty acids, Chemica Scripta, 1984, 24(4-5), 170-7

合成方法 19

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Gold (gold(core) supported with CeO2(shell)) Solvents: Toluene ; 15 h, 50 atm, rt

リファレンス

- One-step Synthesis of Core-Gold/Shell-Ceria Nanomaterial and Its Catalysis for Highly Selective Semihydrogenation of Alkynes, Journal of the American Chemical Society, 2015, 137(42), 13452-13455

合成方法 20

cis-2-Hexen-1-ol Raw materials

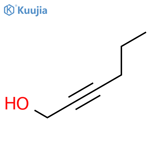

- 2-Hexyn-1-ol

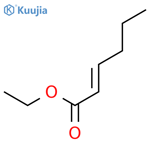

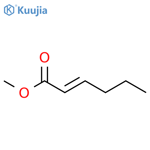

- 2-Hexenoic acid, ethyl ester, (Z)-

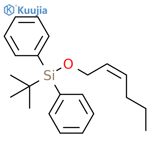

- Benzene, 1,1'-[(1,1-dimethylethyl)[(2Z)-2-hexen-1-yloxy]silylene]bis-

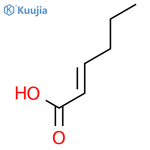

- 2-Hexenoic acid, (2Z)-

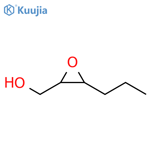

- Oxiranemethanol, 3-propyl-

- hex-1-En-3-ol

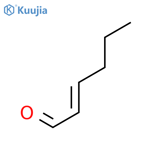

- 2-Hexenal, (2Z)-

- 2-Hexenoic acid, methyl ester, (Z)-

cis-2-Hexen-1-ol Preparation Products

cis-2-Hexen-1-ol 関連文献

-

Xiaoxiao Lin,Qiao Ma,Chengqiang Yang,Xiaofeng Tang,Weixiong Zhao,Changjin Hu,Xuejun Gu,Bo Fang,Yanbo Gai,Weijun Zhang RSC Adv. 2016 6 83573

-

Dongdong Du,Min Xu,Jun Wang,Shuang Gu,Luyi Zhu,Xuezhen Hong RSC Adv. 2019 9 21164

-

Ronny Neumann,Alexander M. Khenkin Chem. Commun. 2006 2529

-

4. Flux of organic compounds from grass measured by relaxed eddy accumulation techniqueMarcus Olofsson,Birgitta Ek-Olausson,Evert Ljungstr?m,Sarka Langer J. Environ. Monit. 2003 5 963

-

M. E. Davis,M. K. Gilles,A. R. Ravishankara,James B. Burkholder Phys. Chem. Chem. Phys. 2007 9 2240

928-94-9 (cis-2-Hexen-1-ol) 関連製品

- 1576-95-0(cis-2-Penten-1-ol)

- 74962-98-4(trans-2-Tridecen-1-ol)

- 123551-47-3((2E,13Z)-Octadecadien-1-ol)

- 28069-72-9(trans,cis-2,6-Nonadien-1-ol)

- 33467-76-4((E)-hept-2-en-1-ol)

- 18409-17-1(trans-2-Octen-1-ol)

- 1576-96-1((2E)-pent-2-en-1-ol)

- 23578-51-0(2,7-Octadienol)

- 928-95-0((E)-Hex-2-en-1-ol)

- 31502-14-4(cis-2-Nonen-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:928-94-9)cis-2-Hexen-1-ol

清らかである:99%/99%

はかる:25ml/100g

価格 ($):174.0/680.0